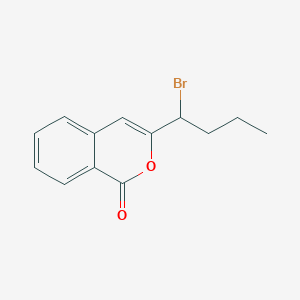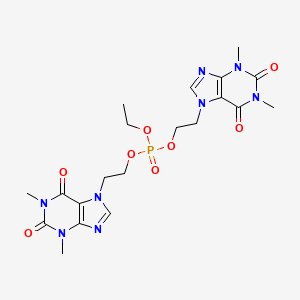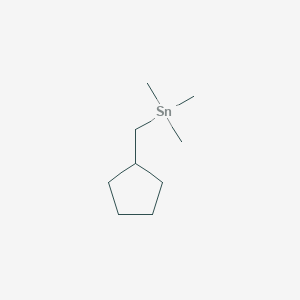
(Cyclopentylmethyl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentylmethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a cyclopentylmethyl group and three methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-tin bonds, which are crucial intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)(trimethyl)stannane can be synthesized through several methods, including:
Stannylation Reaction: This involves the reaction of alkyl bromides or iodides with hexamethyldistannane.
Stille Coupling: A versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane and appropriate alkyl halides under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopentylmethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The stannane can participate in substitution reactions where the tin atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or pseudohalides in the presence of palladium catalysts.
Major Products:
Oxidation Products: Tin oxides and other oxidized tin species.
Reduction Products: Organotin hydrides.
Substitution Products: Various organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Cyclopentylmethyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial
Wirkmechanismus
The mechanism of action of (Cyclopentylmethyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The tin atom can act as a Lewis acid, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the steric and electronic properties of the cyclopentylmethyl and trimethyl groups attached to the tin atom .
Vergleich Mit ähnlichen Verbindungen
Trimethyltin Chloride: An organotin compound with three methyl groups and a chloride attached to the tin atom.
Cyclopentyltrimethylstannane: Similar structure but with different substituents on the tin atom.
Uniqueness: (Cyclopentylmethyl)(trimethyl)stannane is unique due to the presence of both cyclopentylmethyl and trimethyl groups, which provide distinct steric and electronic properties. This uniqueness makes it a valuable reagent in specific organic synthesis reactions where other organotin compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73017-75-1 |
|---|---|
Molekularformel |
C9H20Sn |
Molekulargewicht |
246.96 g/mol |
IUPAC-Name |
cyclopentylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-6-4-2-3-5-6;;;;/h6H,1-5H2;3*1H3; |
InChI-Schlüssel |
SZKNABHXEALDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



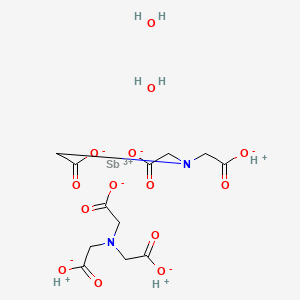
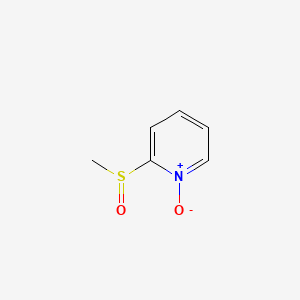
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
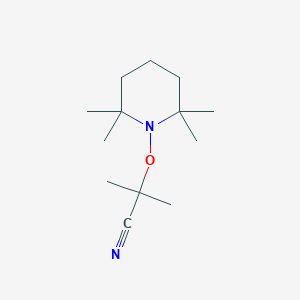
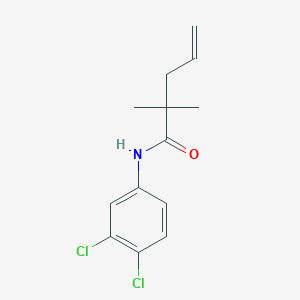
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
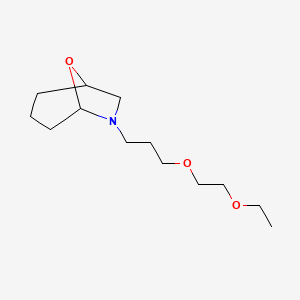
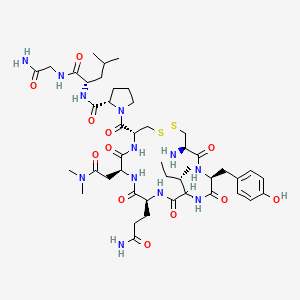
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
